molecular formula C23H18N4O4 B2816837 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903328-53-0

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2816837
CAS No.: 903328-53-0
M. Wt: 414.421
InChI Key: BJXKJERDIGGXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide (IUPAC name: 2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide) is a benzamide derivative featuring a 3,4-dihydroquinazolin-4-one core. Its molecular formula is C23H18N4O4, with a molecular weight of 414.42 g/mol . The compound is used as a screening agent in drug discovery, likely targeting kinase or enzyme pathways due to structural similarities to known kinase inhibitors like ponatinib . Key structural elements include:

  • A 3-nitrobenzamide group, contributing electron-withdrawing properties.
  • A 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety, enabling hydrogen bonding and π-π stacking interactions.
  • A para-substituted phenyl linker connecting the benzamide and quinazolinone groups.

Properties

IUPAC Name

4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-7-8-16(13-21(14)27(30)31)22(28)25-17-9-11-18(12-10-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXKJERDIGGXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, such as breast and lung cancer cells. Mechanistically, it induces apoptosis and causes cell cycle arrest at the G2/M phase.
  • Targeting Kinases : It is suggested that the compound may exert its anticancer effects by targeting specific kinases involved in cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties that are being explored in relation to neurodegenerative diseases:

  • Modulation of NMDA Receptors : Similar compounds have been noted for their ability to modulate NMDA receptors, which play a critical role in synaptic plasticity and neuroprotection. This modulation can mitigate excitotoxicity linked to excessive glutamate signaling .
  • Antioxidant Properties : The antioxidant capabilities of related quinazoline derivatives indicate that this compound may also contribute to neuronal health by reducing oxidative stress .

Data Tables

Application Area Activity Mechanism
AnticancerInhibition of cell proliferationInduction of apoptosis and cell cycle arrest
NeuroprotectionModulation of excitotoxicityNMDA receptor antagonism

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various quinazoline derivatives against breast cancer cell lines. The results indicated that compounds similar to 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide exhibited significant cytotoxicity, leading to enhanced apoptosis rates compared to untreated controls.

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective effects of quinazoline derivatives revealed that certain compounds could effectively reduce neuronal damage in models of Alzheimer's disease. The mechanism was linked to their ability to inhibit NMDA receptor activity and promote antioxidant defenses .

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition leads to the antimicrobial and antitubercular effects observed in various studies . Additionally, the compound’s anti-HIV activity is attributed to its ability to interfere with viral replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives

2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l)
  • Molecular Formula : C58H56N4O4.
  • Key Features: Contains dual methoxyphenyl substituents and a tetrahydroquinazolinone core.
  • Synthesis : Prepared via Suzuki coupling (81% yield, mp 228–230°C) .
  • Comparison : Larger molecular weight and bulkier substituents than the target compound, likely reducing membrane permeability. The methoxy groups enhance solubility but may sterically hinder target binding.
3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide
  • Key Features: A cyano-isopropyl group replaces the nitrobenzamide, and the quinazolinone is substituted at position 6 .
  • The 6-aminoquinazolinyl linkage may target different residues in enzymatic pockets compared to the target compound’s para-phenyl linker.

Benzamide-Based Kinase Inhibitors

Ponatinib (Iclusig®)
  • Molecular Formula : C29H28ClF3N6O.
  • Structure : Contains an imidazo[1,2-b]pyridazine group, trifluoromethylphenyl, and piperazinylmethyl substituents .
  • Comparison : Ponatinib’s complexity (MW 569.02 g/mol) confers high specificity for BCR-ABL kinases. The target compound lacks halogen and heterocyclic groups, suggesting a narrower target profile but possibly better synthetic accessibility.
4-Nitro-N-(3-nitrophenyl)benzamide
  • Molecular Formula : C13H9N3O3.
  • Synthesis : Derived from 3-nitroaniline and 4-nitrobenzoyl chloride for educational purposes .
  • Comparison: Simpler structure (MW 287.23 g/mol) with dual nitro groups. Lacks the quinazolinone moiety, limiting its utility in advanced therapeutic contexts.

Sulfonamide Derivatives

Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide (CF3) and analogs ():

  • Key Features : Sulfamoyl linkages and heterocyclic substituents (e.g., isoxazole, thiazole).
  • Molecular Weights : ~479–493 g/mol.
  • Comparison: Designed for antimicrobial activity , these compounds prioritize sulfonamide-mediated enzyme inhibition, unlike the target compound’s benzamide-quinazolinone architecture.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Primary Application
Target Compound C23H18N4O4 414.42 3-nitrobenzamide, quinazolinone Drug screening
Ponatinib C29H28ClF3N6O 569.02 Imidazopyridazine, trifluoromethyl Kinase inhibition (BCR-ABL)
Compound 4l C58H56N4O6 905.09 Methoxyphenyl, tetrahydroquinazolinone Research (synthesis focus)
4-Nitro-N-(3-nitrophenyl)benzamide C13H9N3O5 287.23 Dual nitro groups Educational synthesis
CF3 () C23H22N4O5S2 498.57 Isoxazole, sulfamoyl Antimicrobial screening

Research Findings and Implications

  • Structural Flexibility: The target compound’s modular design allows for derivatization at the nitrobenzamide or quinazolinone positions, as seen in analogs like Compound 4l .
  • Pharmacokinetics : Smaller size (vs. ponatinib) may improve bioavailability, but the nitro group could limit solubility .
  • Therapeutic Potential: While sulfonamide derivatives prioritize antimicrobial effects , the target compound’s quinazolinone core aligns with kinase inhibitors, suggesting antitumor or anti-inflammatory applications .

Biological Activity

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a compound that belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This compound features a nitrobenzamide moiety linked to a quinazolinone derivative, which is essential for its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties by targeting various molecular pathways involved in cancer cell proliferation and survival. The mechanism often involves the inhibition of key kinases and enzymes that regulate cell cycle progression. For instance, compounds similar to this benzamide have shown inhibitory effects on kinases such as BRAF and EGFR, which are critical in various cancers .

Antibacterial Activity

The sulfonamide group in related compounds has been shown to mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This suggests potential antibacterial properties for this compound. The compound's ability to disrupt bacterial growth pathways makes it a candidate for further investigation in antibiotic development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key aspects include:

  • Nitro Group Positioning : The presence and position of the nitro group can enhance or reduce biological activity.
  • Quinazolinone Moiety : Variations in the quinazolinone structure significantly affect potency against cancer cells and bacteria.
  • Substituents on the Benzamide : Different substituents can modulate interactions with biological targets.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of similar quinazolinone derivatives, it was found that compounds with a methyl substitution at the 2-position exhibited enhanced cytotoxicity against various cancer cell lines. The study demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic potential .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of benzamide derivatives revealed that modifications leading to increased lipophilicity resulted in improved membrane permeability and higher antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus. The study suggested that further optimization could yield more effective antibacterial agents .

Data Summary

Activity Type Mechanism Notable Findings
AnticancerInhibition of cell cycle kinasesSignificant cytotoxicity with low IC50 values
AntibacterialInhibition of dihydropteroate synthaseEnhanced efficacy against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory pathwaysPromising results in reducing inflammation markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.